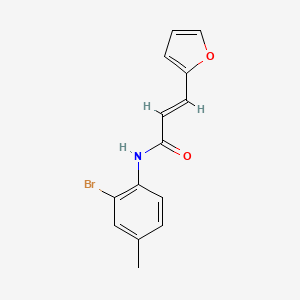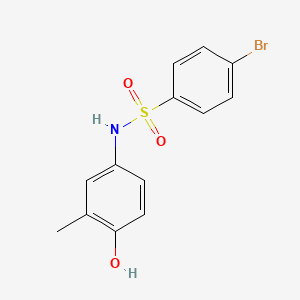
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
作用機序
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 acts as an inhibitor of NF-κB by covalently modifying the cysteine residues of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This modification prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene expression.
Biochemical and Physiological Effects:
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, it induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. In addition, it inhibits the invasion and migration of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In immune cells, it reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory and autoimmune disorders. It also inhibits the activation and differentiation of T cells, which play a crucial role in the immune response.
実験室実験の利点と制限
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively stable and can be stored for extended periods without significant degradation. However, 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of results. In addition, it can have off-target effects on other signaling pathways, which can complicate the interpretation of data.
将来の方向性
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has shown promising results in preclinical studies for various diseases, and there is a growing interest in its potential therapeutic applications. Future research directions include the development of more potent and selective inhibitors of NF-κB, the optimization of dosing and administration regimens, and the evaluation of its safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on different cell types and tissues and to identify potential biomarkers for patient selection and monitoring.
合成法
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 can be synthesized by reacting 4-bromo-3-methylphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082.
科学的研究の応用
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is involved in the development and progression of these diseases. In cancer, NF-κB promotes tumor growth and survival by regulating the expression of genes involved in cell proliferation, angiogenesis, and apoptosis. Inhibition of NF-κB by 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to induce apoptosis and reduce the growth and metastasis of cancer cells. In addition, 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVYSIQIOTABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

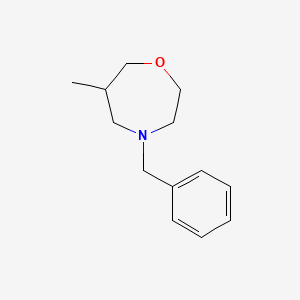
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
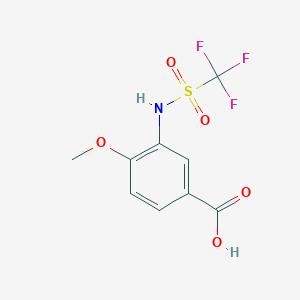
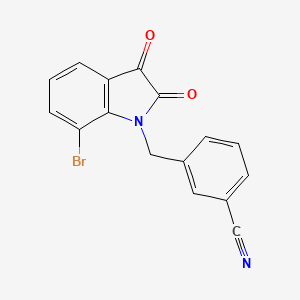
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
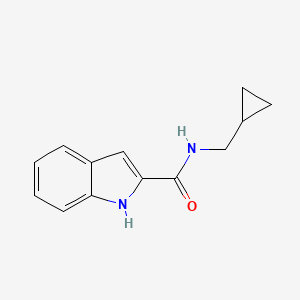
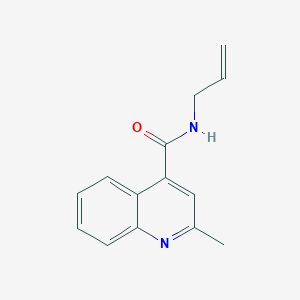
![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
